molecular formula C15H14N2O3S B5844153 N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5844153
M. Wt: 302.4 g/mol
InChI Key: VPLHPUAPWNLBBF-MHWRWJLKSA-N
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Description

N’-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a unique combination of a thienyl group and a benzodioxine moiety

Properties

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10(14-7-4-8-21-14)16-17-15(18)13-9-19-11-5-2-3-6-12(11)20-13/h2-8,13H,9H2,1H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLHPUAPWNLBBF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 2-acetylthiophene. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a thienyl group and a benzodioxine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

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